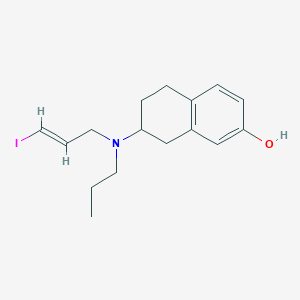

N-Methyl-3-phenoxybenzylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-3-phenoxybenzylamine is a compound of interest due to its potential applications in pharmacology, including anti-tumor, anti-cancer, and anti-thrombosis activities. It is also a precursor for the synthesis of pharmacologically active derivatives .

Synthesis Analysis

The synthesis of N-Methyl-3-phenoxybenzylamine involves the use of 3-phenoxybenzonitrile as a starting material, which is converted to 3-phenoxybenzyl acid ethylimidate hydrochloride via the Pinner reaction. This intermediate then reacts with N-methylaniline to form N-methyl-N-phenyl-3-phenoxyphenylamidine, which is closely related to the target compound .

Molecular Structure Analysis

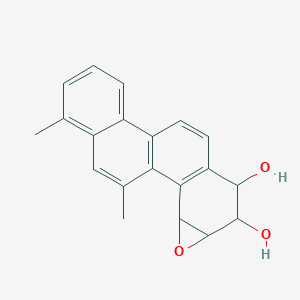

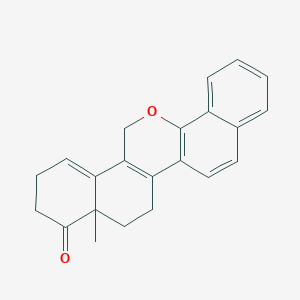

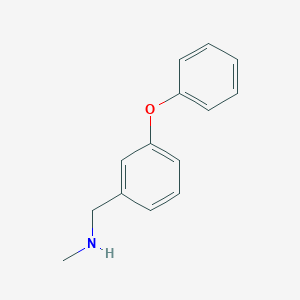

While the exact molecular structure of N-Methyl-3-phenoxybenzylamine is not detailed in the provided papers, related compounds such as N-phenyl-4-nitrobenzylamine have been studied. These compounds exhibit specific crystal and molecular structures, with defined bond angles and distances, which can provide insights into the structural characteristics that N-Methyl-3-phenoxybenzylamine may possess .

Chemical Reactions Analysis

N-Methyl-3-phenoxybenzylamine may undergo various chemical reactions due to the presence of the phenoxy and amine groups. For instance, the Mannich reaction of phenols with N-methylenealkylamines can lead to the formation of o-hydroxybenzylamine derivatives and subsequent transformations into benzoxazines . Such reactions are indicative of the reactivity of compounds similar to N-Methyl-3-phenoxybenzylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-3-phenoxybenzylamine can be inferred from related compounds. For example, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provide insights into the infrared and Raman spectra that could be expected for N-Methyl-3-phenoxybenzylamine . Additionally, the crystal structure and hydrogen-bonding characteristics of similar compounds suggest that N-Methyl-3-phenoxybenzylamine may exhibit significant intermolecular interactions .

Relevant Case Studies

Case studies involving similar compounds, such as the inactivation of pig liver mitochondrial monoamine oxidase by N-(1-Methyl)cyclopropylbenzylamine, demonstrate the biological relevance of these types of molecules. The inactivation process is time-dependent and protected by the substrate and product of the enzyme, which could be relevant for understanding the biological interactions of N-Methyl-3-phenoxybenzylamine .

Wissenschaftliche Forschungsanwendungen

Synthesis and Precursor Use

N-Methyl-3-phenoxybenzylamine derivatives are explored in the realm of synthetic chemistry for their potential as precursors to pharmacologically active compounds. Specifically, research indicates their use in synthesizing N-methyl-N-phenyl-3-phenoxyphenylamidine, which may exhibit high biological activities such as anti-tumor, anti-cancer, and anti-thrombosis effects without toxic and carcinogenic outcomes. This compound serves as a foundational reagent for further pharmacological derivatives, highlighting the versatile application of N-Methyl-3-phenoxybenzylamine in drug development and synthesis processes (Popov, Korchagina, & Karataeva, 2013).

Catalytic Activity and Material Synthesis

In the field of material science, derivatives of N-Methyl-3-phenoxybenzylamine are utilized in catalyzing the formation of complex materials. An example includes the study of novel recovery techniques for nano-structured ceria (CeO2) from Ce(III)-Benzoxazine Dimer Complexes via thermal decomposition. This research demonstrates the potential of N-Methyl-3-phenoxybenzylamine derivatives in facilitating the synthesis of materials with specific nanostructures, which have wide-ranging applications in catalysis, energy storage, and environmental remediation (Veranitisagul et al., 2011).

Safety And Hazards

“N-Methyl-3-phenoxybenzylamine” is classified as dangerous . It has hazard statements H301, H302, H314, H315, H319, H335 . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

N-methyl-1-(3-phenoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLOOQWWBPGSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441059 |

Source

|

| Record name | N-Methyl-3-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-3-phenoxybenzylamine | |

CAS RN |

129535-78-0 |

Source

|

| Record name | N-Methyl-3-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.